![molecular formula C15H11ClN4O2S B2668081 N-(3-chlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 573942-41-3](/img/structure/B2668081.png)
N-(3-chlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
Scientific Research Applications
Antibacterial and Anti-enzymatic Properties
Compounds with 1,3,4-oxadiazole derivatives, such as those synthesized by Nafeesa et al. (2017), have demonstrated notable antibacterial activity against both gram-negative and gram-positive bacteria, alongside anti-enzymatic potential against the lipoxygenase enzyme. These findings suggest potential applications in developing new antibacterial agents with specific enzymatic target profiles (Nafeesa et al., 2017).
α-Glucosidase Inhibition
Research by Iftikhar et al. (2019) on N-aryl/aralkyl derivatives of 1,3,4-oxadiazole-2-thiol acetamide showed significant α-glucosidase inhibitory potential, indicating a possible application in managing diabetes through the modulation of postprandial hyperglycemia. Molecular docking and ADME predictions further supported these findings, suggesting these compounds as promising leads for antidiabetic drug development (Iftikhar et al., 2019).
Anticancer Activity
Vinayak et al. (2014) synthesized novel 1,3,4-oxadiazole-2-thiol derivatives and evaluated their cytotoxicity against several cancer cell lines. The study highlighted compounds with significant cytotoxic effects, suggesting their utility in anticancer therapy, particularly for targeting specific cancer types such as PANC-1 and HepG2 cell lines (Vinayak et al., 2014).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many indole derivatives (which have a structure somewhat similar to this compound) have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-11-2-1-3-12(8-11)18-13(21)9-23-15-20-19-14(22-15)10-4-6-17-7-5-10/h1-8H,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQMIPMSSDKISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329263 |
Source
|
Record name | N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268984 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
573942-41-3 |
Source
|
Record name | N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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